

An In-depth Technical Guide to Perfluoroperhydrophenanthrene (C14F24)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Perfluoroperhydrophenanthrene**

Cat. No.: **B036375**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the perfluorocarbon C14F24, known by its IUPAC name 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8a,9,9,10,10,10a-tetracosfluorophenanthrene, and more commonly as **Perfluoroperhydrophenanthrene**. This document details its chemical and physical properties, synthesis, experimental applications, and safety information, tailored for a scientific audience.

Chemical Identity and Properties

Perfluoroperhydrophenanthrene is a saturated perfluorocarbon (PFC), meaning it is a compound consisting solely of carbon and fluorine atoms.^[1] It is derived from the full fluorination of the polycyclic aromatic hydrocarbon phenanthrene. Its high degree of fluorination imparts exceptional chemical and thermal stability, biological inertness, and unique physical properties.

Table 1: Identifiers and Chemical Structure

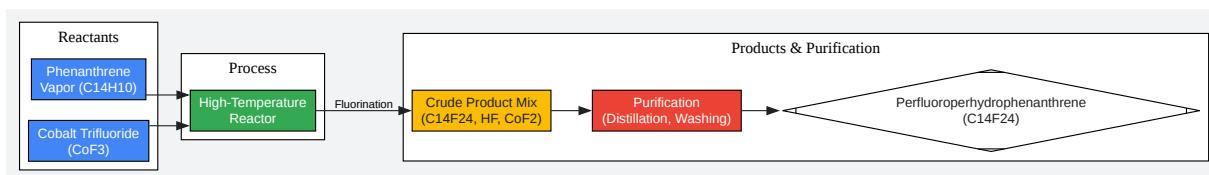

Identifier	Value
IUPAC Name	1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10a-tetracosafluorophenanthrene[2][3][4]
Common Name	Perfluoroperhydrophenanthrene[2][3]
Synonyms	Perfluorophenanthrene, Flutec PP11, Vitreon[3][5]
CAS Number	306-91-2[2][3][6]
Molecular Formula	C ₁₄ F ₂₄ [2][3][6]
SMILES	C12(C3(C(C(C(C1(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C3(F)F)(F)F)(F)F)(F)F)(F)F)F[2][7]

Table 2: Physicochemical Properties of **Perfluoroperhydrophenanthrene**

Property	Value	Source(s)
Molecular Weight	624.11 g/mol	[2][3][6]
Appearance	Clear, colorless liquid	[1][2]
Density	2.03 g/mL at 20 °C	[2][5][6]
Boiling Point	212-218 °C	[5][6]
Refractive Index	≈ 1.3348	[2][4]
Surface Tension	19 mN/m	[2]
Vapor Pressure	0.219 mmHg at 25 °C	[8]
Flash Point	84.5 °C	[8]
Chemical Stability	Highly inert, low reactivity, non-flammable	[2][4]

Synthesis

The primary method for producing **Perfluoroperhydrophenanthrene** is through the vapor-phase fluorination of its hydrocarbon analog, phenanthrene, using a high-valency metal fluoride, most commonly cobalt trifluoride (CoF_3).^{[2][7]} This process ensures the complete replacement of all hydrogen atoms with fluorine atoms while preserving the carbon skeleton.^[2]

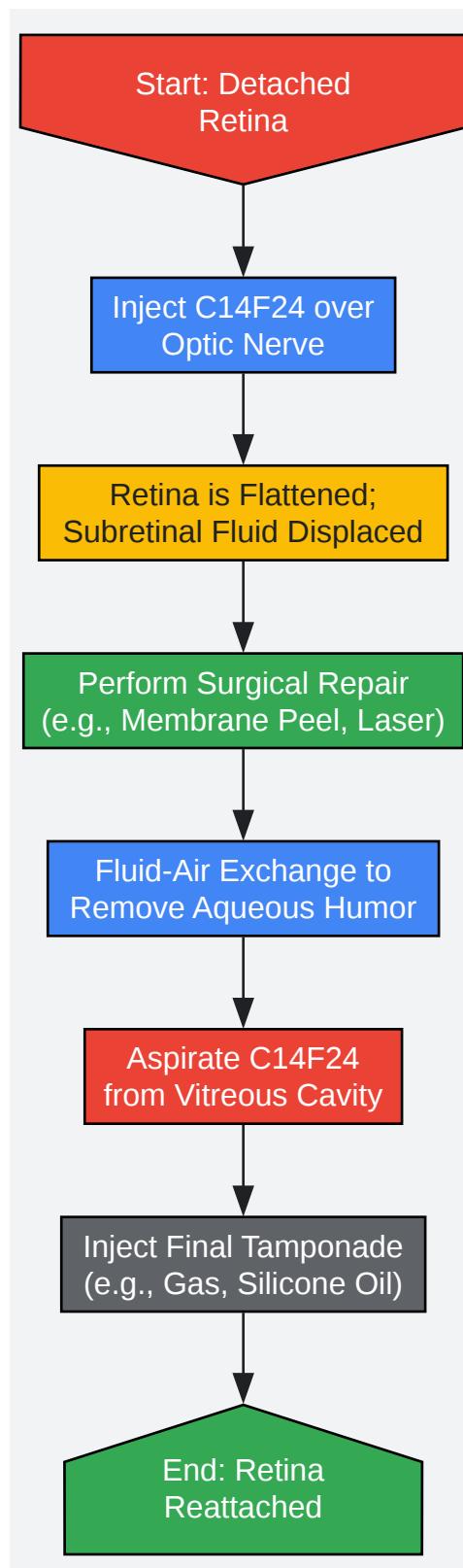
[Click to download full resolution via product page](#)

Figure 1: General workflow for the synthesis of **Perfluoroperhydrophenanthrene**.

Experimental Protocol: Generalized Synthesis

While specific industrial protocols are proprietary, a general laboratory-scale procedure for the fluorination of hydrocarbons using cobalt trifluoride can be outlined.^[7]

- Preparation of Cobalt Trifluoride: Cobalt(II) fluoride (CoF_2) is heated in a stream of elemental fluorine (F_2) to produce cobalt(III) fluoride (CoF_3). This is a highly reactive and hazardous procedure requiring specialized equipment.
- Vaporization: The hydrocarbon starting material, phenanthrene, is heated to produce a vapor.
- Fluorination Reaction: The phenanthrene vapor is passed over a heated bed of cobalt trifluoride in a reactor. The temperature is carefully controlled to facilitate the reaction without causing significant fragmentation of the carbon backbone.^[7]
- Product Collection: The effluent gas stream, containing the crude perfluorocarbon product, hydrogen fluoride (HF), and cobalt(II) fluoride (CoF_2), is passed through a condenser to liquefy the C14F24 .


- Purification: The crude liquid is collected and purified. This typically involves washing to remove residual HF, followed by fractional distillation to separate the desired C14F24 from any partially fluorinated byproducts or isomers.

Applications in Research and Drug Development

Perfluoroperhydrophenanthrene's unique properties make it a valuable tool in several specialized applications, particularly in medicine and advanced biological imaging.

Vitreoretinal Surgery

Perfluorocarbon liquids (PFCs), including **Perfluoroperhydrophenanthrene** (marketed as Vitreon), are used as essential intraoperative tools in complex vitreoretinal surgeries.[2][9] Their high specific gravity and immiscibility with water allow them to displace fluid and gently flatten a detached retina against the back of the eye.[9] This provides surgeons with a stable and clear field for procedures such as repairing giant retinal tears or managing severe proliferative vitreoretinopathy (PVR).[2][9][10]

[Click to download full resolution via product page](#)

Figure 2: Workflow for the use of C14F24 in retinal detachment surgery.

Experimental Protocol: Generalized Use in Vitreoretinal Surgery

The following outlines the general steps for using a PFCL like **Perfluoroperhydrophenanthrene** during a vitrectomy for retinal detachment.[2][10]

- Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the vitreous humor.
- PFCL Injection: A dual-bore cannula is used to slowly inject the PFCL into the vitreous cavity over an area of attached retina, typically near the optic nerve.[2][10] The cannula tip is kept within the growing bubble of PFCL to prevent the formation of small, difficult-to-manage bubbles ("fish eggs").[2]
- Retinal Manipulation: As the PFCL fills the eye, it displaces subretinal fluid anteriorly, pushing it out through existing retinal breaks and flattening the retina.[9][10] This stabilizes the retina, allowing the surgeon to safely perform other maneuvers, such as removing tractional membranes.[9]
- Fluid-Air Exchange: With the retina held in place by the PFCL, a fluid-air exchange is performed. A soft-tip cannula aspirates fluid from the vitreous cavity, often directly from a retinal break, while air is infused into the eye.[2][10]
- PFCL Removal: Once the surgical repairs are complete and the fluid is drained, the PFCL is carefully aspirated from the eye.[10] A final rinse with a balanced salt solution can help collect any residual microbubbles.[10]
- Final Tamponade: A long-term tamponade agent, such as silicone oil or a gas bubble (e.g., C_3F_8), is injected to hold the retina in place during the healing process.[11]

Advanced Microscopy

The refractive index of **Perfluoroperhydrophenanthrene** (≈ 1.3348) is very close to that of water and living cells.[1][4] This property makes it an excellent mounting or immersion medium for high-resolution microscopy of biological samples.[1] By minimizing the refractive index mismatch between the sample and the surrounding medium, it significantly reduces light

scattering, which leads to sharper images and allows for deeper imaging into tissues with techniques like confocal and two-photon microscopy.[1]

[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for using C14F24 in advanced microscopy.

Experimental Protocol: Generalized Use in Microscopy

This protocol describes a general approach for using **Perfluoroperhydrophenanthrene** as a clearing and mounting agent for fluorescence microscopy.

- **Sample Preparation:** The biological sample (e.g., tissue slice, organoid) is prepared according to a standard protocol. This may include fixation (e.g., with 4% paraformaldehyde), permeabilization, and fluorescent labeling (e.g., immunofluorescence or expression of fluorescent proteins).[12][13]
- **Dehydration (Optional):** Depending on the sample and protocol, a dehydration series (e.g., using ethanol) may be required.
- **Infiltration and Mounting:** The sample is incubated in **Perfluoroperhydrophenanthrene** to allow for full infiltration. It is then mounted on a microscope slide or in an imaging chamber with a coverslip, ensuring the sample is fully immersed in the perfluorocarbon liquid.
- **Imaging:** The sample is imaged using a suitable high-resolution microscope (e.g., a confocal or multi-photon system). The use of C14F24 should enable deeper Z-stack acquisition and result in images with higher contrast and resolution compared to traditional mounting media.
- **Image Analysis:** The acquired images are processed and analyzed using appropriate software.

Toxicology and Safety

True perfluorocarbons, defined as molecules containing only carbon and fluorine, are generally characterized by very low toxicity and are considered biologically inert.^[1] Toxicological studies have shown that they are not toxic via oral, dermal, or inhalation routes and do not bioaccumulate.^[1] The Safety Data Sheet (SDS) for **Perfluoroperhydrophenanthrene** indicates that the product does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practices.^[4]

It is important, however, to distinguish these highly stable perfluorocarbons from other classes of per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA) and perfluorosulfonic acid (PFOS).^{[10][11]} Many PFAS compounds are recognized as persistent organic pollutants that can bioaccumulate and pose health risks.^{[10][11]}

Perfluoroperhydrophenanthrene's chemical stability and lack of functional groups differentiate it from these more toxicologically active compounds. Standard laboratory safety precautions, including the use of gloves and eye protection, should be followed during handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. vrsurgeryonline.com [vrsurgeryonline.com]
- 3. Perfluoroperhydrophenanthrene | C14F24 | CID 78972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. zeiss.com [zeiss.com]
- 5. 全氟全氢化菲 Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis of some perhydrophenanthrene derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. Perfluorocarbon Liquid: Its Application in Vitreoretinal Surgery and Related Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. retina-specialist.com [retina-specialist.com]
- 11. Intraoperative Perfluorocarbon Liquid Tamponade Technique for Treatment of Extensive Retinal Detachment Secondary to a Myopic Macular Hole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Biomarker Ratio Imaging Microscopy with Specific Application to Ductal Carcinoma In situ of the Breast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Perfluoroperhydrophenanthrene (C14F24)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b036375#iupac-name-for-c14f24-perfluorocarbon>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com